Lupinol C is primarily extracted from the seeds of lupin plants, which are known for their high alkaloid content. The seeds of both wild and cultivated lupin species have been studied extensively to analyze their alkaloid profiles and to understand the biosynthetic pathways involved in their production .
The synthesis of Lupinol C can be achieved through several methods, primarily involving the extraction from plant materials or synthetic organic chemistry techniques. A common approach includes:
The extraction process typically involves:
Analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to quantify and confirm the identity of Lupinol C during these processes .
Lupinol C features a complex bicyclic structure typical of quinolizidine alkaloids. Its molecular formula is , indicating it contains a nitrogen atom within its structure.
The structural elucidation is often performed using Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the arrangement of atoms within the molecule. Key spectral data includes:
Lupinol C can undergo various chemical reactions typical of alkaloids, including:
For instance, reactions involving Lupinol C may utilize reagents such as potassium permanganate or chromium trioxide under controlled conditions to modify functional groups within its structure, potentially leading to new compounds with enhanced biological activity .
The mechanism of action of Lupinol C is primarily linked to its interaction with biological systems at the cellular level. It is believed to exert effects through modulation of signaling pathways, particularly those involving inflammation and cell proliferation.
Studies have indicated that Lupinol C may inhibit specific enzymes involved in inflammatory responses, thereby showcasing potential therapeutic applications . Additionally, its role in promoting apoptosis in cancerous cells has been explored, supporting its use in cancer research.
Lupinol C is typically presented as a colorless or pale yellow oil. Its melting point and boiling point vary depending on purity and environmental conditions but are generally within standard ranges for organic compounds.
Relevant analytical data includes:
Lupinol C has several promising applications:
Research continues into optimizing extraction methods and synthesizing derivatives that could enhance its bioactivity and broaden its applications across various fields.
Lupinus luteus (yellow lupin) and Erythrina subumbrans are established botanical sources of Lupinol C, a prenylated isoflavonoid distinguished by its fused pyran ring system. In L. luteus, Lupinol C localizes predominantly in seed coats and roots, with concentrations peaking at the late pod-fill growth stage (24.6 mg/kg dry weight in seeds) [1] [4]. E. subumbrans accumulates this compound in stem bark (∼0.8% w/w) and leaf exudates, where it functions as a phytoalexin against fungal pathogens [2].
Advanced chromatographic and spectroscopic techniques—including UPLC-ESI-QTOF-MS/MS and 2D-NMR—have enabled unambiguous structural identification. Key diagnostic features include:
Table 1: Major Isoflavonoids in L. luteus and E. subumbrans
| Compound | L. luteus (mg/kg DW) | E. subumbrans (% w/w) | Plant Tissue |
|---|---|---|---|
| Lupinol C | 24.6 ± 1.8 | 0.82 ± 0.05 | Seeds / Stem bark |
| Genistein | 142.3 ± 9.2 | 0.31 ± 0.02 | Leaves / Roots |
| 2'-Hydroxygenistein | 18.4 ± 1.1 | 0.15 ± 0.01 | Roots / Leaves |
| Lupinalbin A | 36.7 ± 2.4 | ND | Seeds / Pods |
Data derived from tissue-specific metabolomic profiling [1] [4]. ND = Not Detected.
Lupinol C biosynthesis initiates with the phenylpropanoid-acetate hybrid pathway, converging at the isoflavonoid scaffold genistein. The pathway involves three enzymatic stages:1. Core Isoflavonoid Formation:- Chalcone synthase (CHS) and chalcone isomerase (CHI) generate naringenin- Isoflavone synthase (CYP93C) mediates aryl migration to produce genistein [2]2. Prenylation:- Soluble prenyltransferases (PTs) attach dimethylallyl diphosphate (DMAPP) to genistein's C-6 or C-8 position- L. luteus PTs show strict regiospecificity for C-8 prenylation (kcat = 4.7 s⁻¹; Km = 18 µM) [2]3. Cyclization:- Non-enzymatic Michael addition or cytochrome P450 catalysis folds the prenyl chain into pyran/pyranofuran rings [2] [5]
Table 2: Key Enzymes in Lupinol C Biosynthesis
| Enzyme | EC Number | Function | Cofactors |
|---|---|---|---|
| Isoflavone Synthase (IFS) | EC 1.14.14.87 | Genistein formation from (2S)-naringenin | NADPH, O₂ |
| Prenyltransferase (LlPT1) | EC 2.5.1.XX | 8-Dimethylallyl-genistein synthesis | DMAPP |
| Cyclase (CYP81Q5) | EC 1.14.14.XX | Pyran ring closure | NADPH, O₂ |
Cytochrome P450 monooxygenases (CYPs) drive Lupinol C’s structural maturation through regio-specific oxidations. In L. luteus, CYP93G2 hydroxylates the prenyl moiety at C-3″, while CYP81E7 catalyzes ether bridge formation to construct the pyran ring [2] [5]. These membrane-bound enzymes exhibit:
Genomic studies reveal that L. luteus possesses expanded CYP82 clans (e.g., CYP82D, CYP82P) implicated in terpenoid-alkaloid modifications, which may contribute to Lupinol C diversification [1] [8]. Heterologous expression of L. luteus CYP93G2 in Saccharomyces cerevisiae WAT11 confirmed its ability to convert 8-prenylgenistein to Lupinol C precursor (conversion rate: 72% at 24 h) [2] [7].
Lupinol C exhibits clade-specific occurrence within Fabaceae, concentrated in the Genistoid legumes (tribe Genisteae). While L. luteus (Old World lupin) contains the highest quantified amounts, the compound is undetectable in New World species like Lupinus polyphyllus [1] [8]. This disparity stems from:
Table 3: Lupinol C Occurrence in Fabaceae
| Species | Subfamily | Lupinol C (μg/g DW) | Geographical Adaptation |
|---|---|---|---|
| Lupinus luteus | Faboideae | 24,600 ± 1,800 | Mediterranean |
| Erythrina subumbrans | Faboideae | 8,200 ± 500 | Tropical Asia |
| Lupinus albus | Faboideae | 310 ± 25 | Mediterranean |
| Lupinus angustifolius | Faboideae | ND | Mediterranean |
| Glycyrrhiza glabra | Faboideae | ND | Temperate Eurasia |
Evolutionary analyses indicate Lupinol C emerged as a specialized metabolite after the Genistoid divergence (∼56 MYA), with conserved biosynthetic loci in L. luteus and E. subumbrans despite 40 million years of speciation [8].
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